6-Bromo-1,1,2-trifluorohex-1-ene

Organofluorine Chemistry Physical Organic Chemistry Intermediate Selection

6-Bromo-1,1,2-trifluorohex-1-ene (CAS 126828-29-3) is a fluorinated acyclic alkene bearing a terminal bromine atom and a trifluorovinyl group. With a molecular formula of C₆H₈BrF₃ and a molecular weight of 217.03 g/mol, it is supplied as a high-purity liquid (≥95% GC) by multiple vendors.

Molecular Formula C6H8BrF3
Molecular Weight 217.03 g/mol
CAS No. 126828-29-3
Cat. No. B155970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,1,2-trifluorohex-1-ene
CAS126828-29-3
Molecular FormulaC6H8BrF3
Molecular Weight217.03 g/mol
Structural Identifiers
SMILESC(CCBr)CC(=C(F)F)F
InChIInChI=1S/C6H8BrF3/c7-4-2-1-3-5(8)6(9)10/h1-4H2
InChIKeyYSTVLPSZAHXMQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1,1,2-trifluorohex-1-ene (CAS 126828-29-3) – Core Properties and Sourcing Context


6-Bromo-1,1,2-trifluorohex-1-ene (CAS 126828-29-3) is a fluorinated acyclic alkene bearing a terminal bromine atom and a trifluorovinyl group . With a molecular formula of C₆H₈BrF₃ and a molecular weight of 217.03 g/mol, it is supplied as a high-purity liquid (≥95% GC) by multiple vendors . Its structure combines a reactive C(sp²)–Br bond with an electron-deficient olefin, making it a versatile intermediate for organofluorine synthesis.

6-Bromo-1,1,2-trifluorohex-1-ene Procurement: Why Generic Substitution Risks Performance


Superficially similar bromoalkenes or trifluoroalkanes cannot replace 6-bromo-1,1,2-trifluorohex-1-ene without compromising key physicochemical and reactivity parameters. The combination of a terminal C(sp²)–Br bond and a trifluorovinyl moiety creates a unique electronic environment that governs both physical properties and downstream reaction outcomes. Non-fluorinated analogs such as 6-bromo-1-hexene lack the electron-withdrawing fluorine substituents, resulting in markedly different density, boiling point, and oxidative stability . Saturated fluorinated analogs like 6-bromo-1,1,1-trifluorohexane lack the reactive olefin, precluding addition and cross-coupling pathways that rely on the alkene functionality . Direct substitution with any of these alternatives would alter reaction kinetics, product distribution, and material performance.

6-Bromo-1,1,2-trifluorohex-1-ene Differentiation Evidence: Head-to-Head Data vs. Closest Analogs


Physical Property Divergence: Density and Boiling Point vs. Non-Fluorinated Analog 6-Bromo-1-hexene

The trifluorovinyl group in 6-bromo-1,1,2-trifluorohex-1-ene dramatically increases density and shifts the boiling point relative to its non-fluorinated counterpart, 6-bromo-1-hexene. This directly impacts handling, purification, and formulation .

Organofluorine Chemistry Physical Organic Chemistry Intermediate Selection

Reactivity Differentiation: Olefinic vs. Saturated Backbone Compared to 6-Bromo-1,1,1-trifluorohexane

6-Bromo-1,1,2-trifluorohex-1-ene contains a 1,1,2-trifluoroalkene moiety capable of participating in addition reactions (e.g., Heck coupling, polymerization) that are structurally impossible for the saturated analog 6-bromo-1,1,1-trifluorohexane . The latter can only undergo substitution at the bromine center, severely limiting synthetic utility.

Synthetic Chemistry Cross-Coupling Polymer Chemistry

Commercial Purity Benchmarking: 95% vs. 97% Minimum Purity Across Suppliers

Commercially available 6-bromo-1,1,2-trifluorohex-1-ene is offered at two predominant purity grades: 95% (Sigma-Aldrich/Combi-Blocks) and 97% (Aladdin Scientific, Matrix Scientific) [1]. Users requiring higher purity for sensitive catalytic reactions may prefer the 97% grade, while 95% may suffice for intermediate-scale transformations.

Quality Control Procurement Specification Reproducibility

Application-Specific Performance: Crosslinking Efficacy in Fluoropolymer Systems

6-Bromo-1,1,2-trifluorohex-1-ene has been reported as a hydrophobic crosslinker that forms covalent networks in silicone elastomers and polyurethanes, enhancing mechanical strength through ionic and electron bond interconnections . While quantitative crosslink density data versus non-fluorinated crosslinkers (e.g., 1,6-dibromohexane) are not publicly available, the fluorinated chain is expected to impart lower surface energy and improved chemical resistance based on class-level behavior of fluoroalkyl crosslinkers.

Polymer Chemistry Fluoroelastomers Crosslinker

6-Bromo-1,1,2-trifluorohex-1-ene: High-Value Application Scenarios Based on Quantitative Differentiation


Synthesis of Fluorinated Monofluoroalkenes via Transition-Metal-Catalyzed α-Fluoroalkenylation

The trifluorovinyl bromide motif in 6-bromo-1,1,2-trifluorohex-1-ene can serve as a precursor for α-fluoroalkenylation of C(sp²)–H bonds, as reviewed for gem-bromofluoroalkenes [1]. Its combination of a bromine leaving group and an electron-poor alkene enables direct C–H functionalization strategies that are inaccessible with saturated trifluoroalkyl bromides.

Fluoropolymer Crosslinking Agent for Solvent-Resistant Elastomers

Leveraging its demonstrated ability to form covalent crosslinked networks in silicone and polyurethane matrices , this compound is directly applicable as a hydrophobic crosslinker in the development of fluorinated elastomers for harsh chemical environments.

Building Block for Fluorinated Bioisosteres in Medicinal Chemistry

The trifluorovinyl group is a recognized metabolically stable bioisostere. 6-Bromo-1,1,2-trifluorohex-1-ene provides a ready handle for introducing this moiety into drug candidates via Suzuki or Heck coupling, as supported by its commercial availability in 97% purity .

Physicochemical Property Tuning: Density-Driven Separation and Formulation

The 18% higher density (1.443 vs. 1.22 g/cm³) relative to non-fluorinated 6-bromo-1-hexene enables its use in biphasic systems where fluorinated phases are required for product isolation or catalyst recycling.

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